2-methyl-2H-pyran-3,5(4H,6H)-dione
CAS No.:
Cat. No.: VC13901311
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8O3 |
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Molecular Weight | 128.13 g/mol |
IUPAC Name | 2-methyloxane-3,5-dione |
Standard InChI | InChI=1S/C6H8O3/c1-4-6(8)2-5(7)3-9-4/h4H,2-3H2,1H3 |
Standard InChI Key | XYECRJWDSXERFR-UHFFFAOYSA-N |
Canonical SMILES | CC1C(=O)CC(=O)CO1 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
2-Methyl-2H-pyran-3,5(4H,6H)-dione is systematically named according to IUPAC conventions as 3,5-dioxo-2-methyloxane. Its molecular formula is C₆H₈O₃, reflecting the addition of a methyl group (-CH₃) to the 2-position of the parent pyran-3,5-dione structure (C₅H₆O₃).
Structural Analysis
The compound’s core consists of a six-membered oxane ring with ketone functionalities at positions 3 and 5. The methyl group at position 2 introduces steric and electronic modifications, altering the ring’s conformational dynamics compared to unsubstituted analogs.
Table 1: Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₆H₈O₃ |
Molecular Weight | 128.13 g/mol |
CAS Registry Number | Not widely reported (derivative of 61363-56-2) |
SMILES Notation | CC1C(=O)COCC1=O |
Predicted InChI Key | UYVZOWVQNRLYQN-UHFFFAOYSA-N |
Solubility | Moderate in polar aprotic solvents |
Note: Specific data for this derivative remain scarce; values are extrapolated from parent compounds and computational models.
Synthetic Methodologies
Laboratory-Scale Synthesis
The parent compound, 2H-pyran-3,5(4H,6H)-dione, is synthesized via acid-catalyzed cyclization of 1,3-dicarbonyl precursors with aldehydes. For the methyl derivative, this approach likely employs methyl-substituted aldehydes (e.g., propanal) under similar conditions:
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Catalyst: Sulfuric acid or p-toluenesulfonic acid.
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Solvent: Ethanol or acetic acid.
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Temperature: 50–100°C.
Chemical Reactivity and Functionalization
Reaction Pathways
The compound’s reactivity is governed by its dual ketone groups and methyl substitution:
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Oxidation: Resistance to further oxidation under mild conditions due to pre-existing ketones.
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Reduction: Selective reduction of ketones to hydroxyl groups using NaBH₄ or catalytic hydrogenation, yielding diol derivatives.
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Electrophilic Substitution: The methyl group directs electrophiles to adjacent positions, enabling regioselective functionalization.
Mechanistic Considerations
Steric hindrance from the methyl group may slow nucleophilic attacks at the 2-position, favoring reactions at the 4- or 6-positions. Computational studies comparing methylated and non-methylated analogs could clarify these effects.
Industrial and Research Applications
Material Science
The methyl group’s hydrophobicity positions this compound as a candidate for polymeric coatings or organic semiconductors, where controlled solubility and electron-deficient aromatics are advantageous.
Synthetic Intermediate
Its dual ketone groups enable conversions to furans, pyrans, or lactones, serving as a versatile building block in natural product synthesis.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
Compound | Key Differences | Reactivity Profile |
---|---|---|
2H-Pyran-3,5(4H,6H)-dione | No methyl substitution | Higher electrophilicity |
2H-Pyran-2,6(3H)-dione | Ketones at 2 and 6 positions | Enhanced cycloaddition propensity |
2-Methyl-4H-pyran-3,5-dione | Methyl at 4-position | Altered regioselectivity |
The 2-methyl derivative’s unique steric profile distinguishes it from positional isomers, impacting both synthetic utility and biological interactions.
Challenges and Future Directions
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Analytical Characterization: Public databases lack spectral data (NMR, IR) for this compound, necessitating empirical studies.
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Toxicological Profiles: In vivo safety assessments are critical given the potential for bioaccumulation of lipophilic derivatives.
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Synthetic Optimization: Development of enantioselective routes to access chiral methylated derivatives remains unexplored.
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